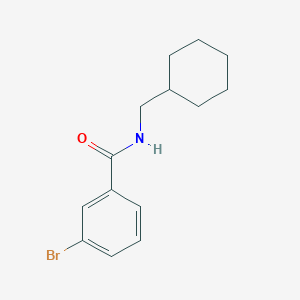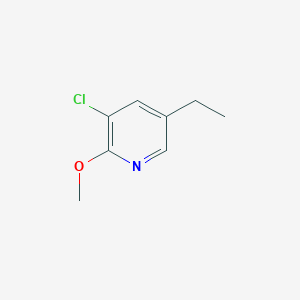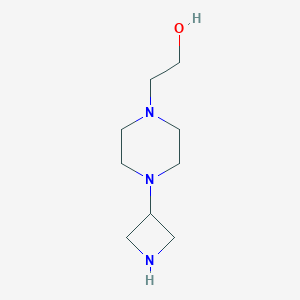
3-Methylbutyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl 4-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanide group attached to the benzene ring and a 3-methylbutyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl 4-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: 4-cyanobenzoic acid.
Reduction: 3-Methylbutyl 4-aminobenzoate.
Substitution: 4-cyanobenzoic acid and 3-methylbutanol.
Aplicaciones Científicas De Investigación
3-Methylbutyl 4-cyanobenzoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl 4-cyanobenzoate involves its interaction with specific molecular targets. The cyanide group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but with a methyl ester group instead of a 3-methylbutyl ester group.
Ethyl 4-cyanobenzoate: Contains an ethyl ester group instead of a 3-methylbutyl ester group.
Propyl 4-cyanobenzoate: Contains a propyl ester group instead of a 3-methylbutyl ester group.
Uniqueness
3-Methylbutyl 4-cyanobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
54210-47-8 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3-methylbutyl 4-cyanobenzoate |
InChI |
InChI=1S/C13H15NO2/c1-10(2)7-8-16-13(15)12-5-3-11(9-14)4-6-12/h3-6,10H,7-8H2,1-2H3 |
Clave InChI |
HNGBOMOWBIPNBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)

![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)


![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)



